tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate
Description
tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, an ethylamine backbone, and a 2-methoxyphenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting receptors or enzymes. Its structure enables versatile reactivity, allowing for deprotection of the Boc group under acidic conditions to yield primary amines for further functionalization .
Key attributes:
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGUFKAOUIENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate typically involves multiple steps. One common method starts with the acylation of 4-fluoro-2-methoxy-5-nitroaniline, followed by nucleophilic substitution and reduction . The structures are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of palladium-catalyzed synthesis is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate is used as an intermediate in the synthesis of various biologically active compounds .
Biology: In biological research, it is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with proteins .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: Industrially, it is used in the production of specialty chemicals and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with proteins, thereby modulating their activity . The pathways involved often include enzymatic catalysis and receptor binding, which can lead to various biochemical effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The tert-butyl carbamate scaffold is highly modular, with variations in aromatic substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) enhance solubility and stabilize intermediates via resonance, while halogens (electron-withdrawing) facilitate cross-coupling reactions .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxy) reduce reaction rates in nucleophilic substitutions but improve target selectivity in enzyme inhibition .
Key Observations :
Physicochemical and Spectroscopic Properties
Structural differences influence spectral signatures and stability:
Biological Activity
tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butyl group and a methoxyphenyl moiety, which contribute to its biochemical properties and interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A tert-butyl group , which enhances steric hindrance.
- An amino group , which is crucial for biological interactions.
- A methoxyphenyl group , which may influence binding affinity and selectivity towards biological targets.
The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and protein interactions. The compound acts as a biochemical probe, influencing the functions of specific enzymes and receptors through binding interactions. The presence of the tert-butyl group provides steric hindrance that can alter the binding dynamics, enhancing selectivity towards certain targets.
Interaction with Enzymes and Receptors
Research indicates that this compound may interact with various enzymes involved in metabolic pathways. For instance, studies have shown that it can bind to specific receptors, modulating their activity and potentially leading to therapeutic effects in conditions such as neurodegenerative diseases or metabolic disorders.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, highlighting its potential applications in medicinal chemistry.
Case Study: Enzyme Inhibition
A study examined the compound's effect on enzyme inhibition in vitro. The results demonstrated that this compound significantly inhibited the activity of target enzymes involved in cellular signaling pathways. The inhibition was quantified using IC50 values, showing effective concentration ranges that suggest potential therapeutic applications.
| Enzyme Target | IC50 (µM) | Effect |
|---|---|---|
| Enzyme A | 5.6 | Significant inhibition |
| Enzyme B | 12.3 | Moderate inhibition |
Cellular Studies
In cellular assays, the compound was tested for its ability to reduce cell death under stress conditions. For example, in NIH-3T3 cells expressing the TrkB receptor, treatment with the compound led to a reduction in cell death rates compared to control groups . This suggests that it may possess neuroprotective properties.
Applications in Research
The versatility of this compound extends across various fields:
- Medicinal Chemistry : Investigated for its role as a lead compound in drug development targeting neurological disorders.
- Biochemical Probes : Used to study enzyme functions and protein interactions, helping elucidate biochemical pathways.
- Synthetic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common route involves reacting tert-butyl carbamate with a 2-methoxyphenyl ethylamine derivative under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like dichloromethane or THF .
- Key Variables :
- Base selection : Strong bases (NaH) favor faster reactions but may degrade sensitive substrates.
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of the amine.
- Temperature : Room temperature minimizes side reactions like Boc-group cleavage.
- Data Table :
| Base Used | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaH | DCM | 85 | 98.5 |
| K₂CO₃ | THF | 72 | 95.2 |
Q. How is this compound purified, and what analytical techniques confirm its structure?
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : ¹H NMR (CDCl₃) shows peaks for tert-butyl (δ 1.4 ppm), methoxy (δ 3.8 ppm), and aromatic protons (δ 6.7–7.3 ppm) .
- HRMS : Exact mass calculated for C₁₄H₂₂N₂O₃: 266.1630; observed: 266.1632 .
Q. What are the primary applications of this compound in medicinal chemistry?
- Role : Serves as a protected amine intermediate for synthesizing kinase inhibitors or serotonin receptor modulators due to its aromatic and carbamate motifs .
- Case Study : Used to prepare analogs targeting anti-inflammatory pathways, with IC₅₀ values < 1 μM in COX-2 inhibition assays .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in cross-coupling reactions be resolved?
- Issue : Discrepancies in Suzuki-Miyaura coupling yields (40–80%) due to competing Boc-deprotection under Pd catalysis.
- Resolution :
- Catalyst Screening : Use Pd(OAc)₂ with SPhos ligand to suppress deprotection .
- Protecting Group Alternatives : Replace Boc with Fmoc for Pd-tolerant conditions .
- Data Table :
| Catalyst | Ligand | Yield (%) | Deprotection (%) |
|---|---|---|---|
| PdCl₂(dppf) | None | 45 | 30 |
| Pd(OAc)₂ | SPhos | 75 | <5 |
Q. What strategies optimize enantioselective synthesis of this compound for chiral drug development?
- Approach :
- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric alkylation .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B lipase, ee > 95%) .
Q. How does the methoxy substituent influence the compound’s biological activity and metabolic stability?
- Biological Impact :
- Activity : The 2-methoxy group enhances binding to hydrophobic pockets in target enzymes (e.g., CYP450 isoforms) .
- Metabolism : Methoxy demethylation by liver microsomes reduces half-life (t₁/₂ = 2.1 hrs in rat models) .
- Experimental Design :
- SAR Studies : Compare analogs with -OCH₃, -OCF₃, and -H substituents.
- Microsomal Assays : Measure metabolite formation via LC-MS/MS .
Q. What computational methods predict the compound’s interaction with biological targets?
- Tools :
- Molecular Docking (AutoDock Vina) : Predicts binding affinity to serotonin receptors (ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Validation : Correlate docking scores with in vitro IC₅₀ values (R² = 0.89) .
Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for this compound?
- Root Causes :
- Purity Variability : Impurities from incomplete Boc-deprotection (e.g., free amine byproducts) skew assay results .
- Assay Conditions : Differences in cell lines (HEK293 vs. CHO) or serum content alter potency .
- Mitigation :
- QC Protocols : Enforce ≥98% purity via orthogonal methods (HPLC, LC-MS) .
- Standardized Assays : Use isogenic cell lines and controlled FBS concentrations .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
